n-(2-Chlorobenzyl)-3-methylbut-2-enamide
Description
N-(2-Chlorobenzyl)-3-methylbut-2-enamide is a synthetic enamide derivative characterized by a 2-chlorobenzyl substituent attached to a 3-methylbut-2-enamide backbone. It has been synthesized via conventional amidation reactions and structurally validated using spectroscopic techniques (1H NMR, 13C NMR, IR) and X-ray crystallography . Its structural framework, particularly the enamide moiety and halogenated aromatic group, makes it a candidate for comparative analysis with related compounds in terms of synthesis, physicochemical properties, and bioactivity .
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)7-12(15)14-8-10-5-3-4-6-11(10)13/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
FABZMCDWXQSRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC1=CC=CC=C1Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)-3-methylbut-2-enamide typically involves the reaction of 2-chlorobenzylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorobenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-3-methylbut-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide
- Structure : Features a 4-hydroxyphenethyl group instead of 2-chlorobenzyl.
- Source : Isolated from Citrus species, making it a natural product compared to the synthetic origin of the main compound .
- Key Difference: The hydroxyl group on the aromatic ring may enhance solubility but reduce lipophilicity compared to the chloro substituent.
N-(3-Chloro-2'-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide
- Structure: Contains a biphenyl system with chloro and methoxy substituents, along with cyano and hydroxy groups on the enamide backbone.
- The hydroxy group may facilitate hydrogen bonding, influencing solubility and target interactions .
Chlorobenzyl-Containing Derivatives with Different Core Structures
N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k)
- Structure : Sulfonamide core with 2-chlorobenzyl and dibromo-ethoxyphenyl groups.
- The sulfonamide group likely enhances binding to enzyme active sites compared to enamide derivatives .
N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-methylbut-2-enamide
- Structure : Complex enamide with a pyridinylmethoxy-phenyl substituent.
- However, specific activity data are unavailable .
Enamide-Based Compounds with Functional Group Variations
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Physicochemical Comparisons
- Lipophilicity: Chloro and bromo substituents increase lipophilicity (e.g., 6k vs.
- Hydrogen Bonding: Hydroxy and cyano groups (e.g., in ) improve solubility and target binding via H-bonding.
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